![molecular formula C20H28O3Si B13978073 4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-butanediol](/img/structure/B13978073.png)
4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-butanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-butanediol is a chemical compound known for its unique structural properties and applications in various fields of scientific research. This compound features a silyl ether group, which is often used in organic synthesis to protect hydroxyl groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-butanediol typically involves the protection of 1,2-butanediol with a silylating agent such as tert-butyldiphenylsilyl chloride. The reaction is carried out in the presence of a base like imidazole or pyridine to facilitate the formation of the silyl ether bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The silylation reaction is optimized for large-scale production by adjusting parameters such as temperature, solvent, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-butanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The silyl ether group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the silyl protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohols .
Applications De Recherche Scientifique
4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-butanediol is utilized in several scientific research areas:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at hydroxyl sites.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Involved in the development of drug delivery systems and prodrugs.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-butanediol primarily involves its role as a protecting group. The silyl ether bond is stable under various reaction conditions, allowing for selective reactions at other functional groups. The compound can be deprotected under mild conditions, such as treatment with fluoride ions, to regenerate the free hydroxyl groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]cyclohexanone: Similar in structure but with a cyclohexanone core.
1-Pentanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]: Similar in structure but with a pentanol backbone.
Uniqueness
4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-butanediol is unique due to its specific combination of a silyl ether group with a butanediol backbone, providing distinct reactivity and stability compared to other similar compounds .
Propriétés
Formule moléculaire |
C20H28O3Si |
|---|---|
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
4-[tert-butyl(diphenyl)silyl]oxybutane-1,2-diol |
InChI |
InChI=1S/C20H28O3Si/c1-20(2,3)24(18-10-6-4-7-11-18,19-12-8-5-9-13-19)23-15-14-17(22)16-21/h4-13,17,21-22H,14-16H2,1-3H3 |
Clé InChI |
HOTHUPHQAFZSMY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


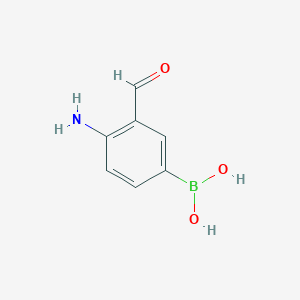


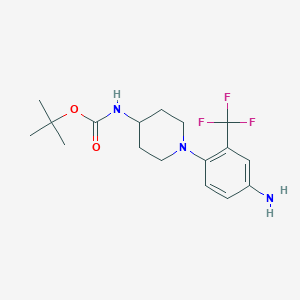

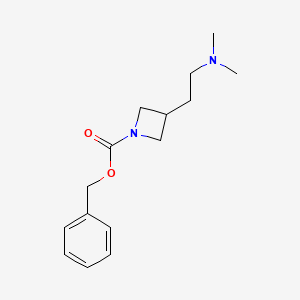
![4-[1-(4-tert-Butylphenyl)ethenyl]morpholine](/img/structure/B13978040.png)

![4-(5-Hydroxymethyl-[1,3,4]oxadiazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13978050.png)
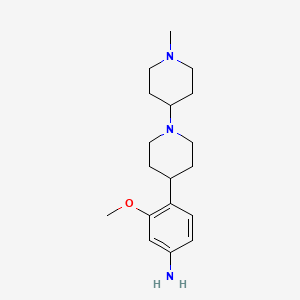


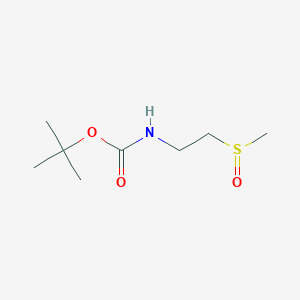
![2-(4-Morpholino-2-(pyrimidin-5-yl)thieno[2,3-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13978092.png)
